3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name systematically describes its polycyclic framework and functional groups. The core structure is a 4-thia-1-azabicyclo[3.2.0]heptane system, which consists of a bicyclic scaffold with a sulfur atom (thia) at position 4 and a nitrogen atom (aza) at position 1. The numbering begins at the nitrogen atom, with the bicyclo[3.2.0] notation indicating a fused ring system comprising a five-membered β-lactam ring (positions 1–4) and a four-membered thiazolidine ring (positions 1, 2, 5, and 6).
Key substituents include:
- 3,3-Dimethyl groups on the β-lactam ring, which enhance steric protection against β-lactamase hydrolysis.
- A 7-oxo group (ketone) at position 7, a common feature in β-lactam antibiotics that influences antibacterial activity.
- A 6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido] side chain, which introduces a ureido moiety and phenyl group. This side chain likely modulates pharmacokinetic properties and target affinity.
- A sodium carboxylate at position 2, which improves water solubility for parenteral administration.
The systematic name adheres to IUPAC priorities by listing substituents in order of decreasing precedence: bicyclo system > heteroatoms > carbonyl groups > alkyl/aryl substituents.
Historical Context of Bicyclic β-Lactam Derivatives in Antibiotic Development
Bicyclic β-lactams have dominated antibiotic therapy since the 1940s, beginning with penicillin’s serendipitous discovery by Alexander Fleming. The β-lactam ring’s strained four-membered structure enables irreversible acylation of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. However, the rapid emergence of β-lactamase enzymes necessitated structural innovations:
| Era | Development | Impact on β-Lactam Design |
|---|---|---|
| 1940s | Penicillin G (benzylpenicillin) | Established β-lactam efficacy |
| 1960s | Cephalosporins | Introduced β-lactamase resistance |
| 1980s | Clavulanic acid (β-lactamase inhibitor) | Enabled combination therapies |
| 2000s | Carbapenems and advanced bicyclics | Addressed extended-spectrum resistance |
The subject compound represents a modern iteration of this lineage, integrating a 2-oxoimidazolidine-1-carbonylamino group to potentially inhibit β-lactamases or enhance PBP binding. Its design reflects lessons from clavulanic acid, a bicyclic β-lactamase inhibitor isolated from Streptomyces clavuligerus.
Position Within the 4-Thia-1-azabicyclo[3.2.0]heptane Structural Family
The 4-thia-1-azabicyclo[3.2.0]heptane framework is a hallmark of penam and penem antibiotics. Key structural comparisons include:
| Compound | Core Structure | R6 Substituent | Bioactivity |
|---|---|---|---|
| Penicillin G | Penam (unsaturated thiazolidine) | Phenylacetyl | Narrow-spectrum |
| Clavulanic acid | Oxapenam (oxygen at position 1) | Hydroxyethyl | β-Lactamase inhibition |
| Subject compound | 4-Thia-1-azabicyclo[3.2.0]heptane | Ureido-phenylacetamido | Presumed broad-spectrum |
The sodium carboxylate at position 2 distinguishes this compound from neutral β-lactams like clavulanic acid, potentially altering membrane permeability and binding kinetics. The 2-oxoimidazolidine moiety introduces a cyclic urea group, a structural motif explored in protease inhibitors and metallo-β-lactamase antagonists.
This compound’s architecture suggests dual functionality: β-lactamase inhibition via the ureido side chain and antibacterial activity through PBP interaction. Such hybrid designs aim to circumvent resistance mechanisms that have rendered earlier β-lactams obsolete.
Properties
Molecular Formula |
C20H23N5NaO6S |
|---|---|
Molecular Weight |
484.5 g/mol |
InChI |
InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29); |
InChI Key |
FUHFQQPUHNRIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C.[Na] |
Origin of Product |
United States |
Preparation Methods
Cyclization via Thiazolidin-4-one Derivatives
A common approach involves converting thiazolidin-4-one intermediates into bicyclic scaffolds. For example:
- Phosphorane Formation : Thiazolidin-4-one derivatives undergo Wittig-like reactions with phosphoranes to form α,β-unsaturated esters, followed by cyclization to yield the bicyclic system.
- Oxidation and Detritylation : Oxidation of sulfides to sulfoxides and selective deprotection of trityl groups enable subsequent cyclization.
Example :
Microbiological Deacylation
6-APA, a precursor, is obtained via enzymatic hydrolysis of penicillins:
- Bacterial Hydrolysis : Proteus rettgeri or Alcaligenes faecalis cleave benzylpenicillin to 6-APA.
- Yield : ~50–75% after purification via ion-exchange chromatography.
Functionalization at the 6-Position
The 6-amino group is modified to introduce the phenylacetamido and imidazolidinone moieties.
Phenylacetamido Group Installation
Imidazolidinone Moiety Coupling
The imidazolidinone is introduced via carbonyl chloride intermediates:
- Imidazolidinone Activation : 2-Oxoimidazolidine-1-carbonyl chloride is synthesized and coupled to the phenylacetamido group.
- Reaction :
$$
\text{Phenylacetamido-6-APA} + \text{Imidazolidinone Chloride} \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions :
| Reagent | Catalyst/Solvent | Yield (%) |
|---|---|---|
| 2-Oxoimidazolidine-1-carbonyl chloride | DMF, Et₃N | 65–75 |
Salt Formation
The carboxylic acid is deprotonated to form the sodium salt:
- Deprotonation : Treatment with NaOH (1–2 equiv) in aqueous ethanol.
- Purification : Crystallization from methanol/water mixtures.
Example :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Deprotonation | NaOH (1.1 equiv), EtOH/H₂O | 90–95 |
| Crystallization | Methanol/water (3:1) | 85–90 |
Alternative Synthetic Routes
Silyl Protection and Imino Bond Formation
Oxidation of Sulfides
Key Challenges and Solutions
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Microbiological Deacylation | High enantioselectivity, scalable | Requires enzyme optimization | 50–75 |
| Phosphorane Cyclization | Flexible for diverse substituents | Sensitive to temperature fluctuations | 70–85 |
| Silyl Protection | Protects carboxylic acid during reactions | Requires additional deprotection steps | 65–75 |
Chemical Reactions Analysis
β-Lactam Ring Hydrolysis
The β-lactam ring is highly reactive due to ring strain and amide bond characteristics. Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, leading to ring opening:
Key Stability Observations :
-
Degradation accelerates at elevated temperatures (>40°C) or extreme pH .
-
The sodium carboxylate group enhances water solubility, facilitating hydrolysis in biological systems .
Acyl Side Chain Reactivity
The 2-oxoimidazolidine-1-carbonylamino-phenylacetamido side chain undergoes specific transformations:
Structural Vulnerabilities :
-
The imidazolidine ring’s carbonyl group is susceptible to nucleophilic attack.
-
The phenylacetamido moiety may undergo free radical-mediated oxidation.
Degradation Pathways in Pharmaceutical Formulations
As an ampicillin impurity, this compound forms under specific manufacturing or storage conditions:
Analytical Detection :
-
High-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor degradation products .
Interaction with Biological Nucleophiles
The compound reacts with bacterial penicillin-binding proteins (PBPs) through covalent binding:
Structure-Activity Relationship :
-
The 2-oxoimidazolidine group enhances stability against some β-lactamases compared to simpler penicillins .
Synthetic and Stability Considerations
While synthetic details are proprietary, general stability data include:
This compound’s reactivity is central to its role as an impurity reference standard in antibiotic quality control. Understanding its degradation pathways ensures accurate monitoring of ampicillin formulations and informs storage and handling protocols to minimize decomposition .
Scientific Research Applications
3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Characteristics
The table below compares the target compound with key penicillin derivatives, emphasizing side chain variations and molecular weights:
Key Observations :
- Oxacillin’s isoxazolyl group confers resistance to staphylococcal β-lactamases, a feature shared with methicillin’s bulky dimethoxybenzamido group . The target compound’s imidazolidine may offer similar steric protection.
- Ampicillin’s aminophenylacetyl group broadens activity against Gram-negative bacteria but increases susceptibility to β-lactamases .
Pharmacological Properties
Antibacterial Spectrum:
- Target Compound: Limited direct data are available, but structural analogs suggest activity against β-lactamase-producing Staphylococcus aureus due to side chain bulk. The imidazolidine group may reduce affinity for Gram-negative porins, narrowing the spectrum compared to ampicillin .
- Ampicillin : Broad-spectrum, effective against Enterococci, Listeria, and some Gram-negative bacilli (e.g., E. coli) but hydrolyzed by common β-lactamases .
- Oxacillin/Methicillin : Primarily anti-staphylococcal, with negligible Gram-negative coverage .
β-Lactamase Resistance:
- The target compound’s side chain likely mimics methicillin and oxacillin in resisting hydrolysis by penicillinase, a trait critical for treating resistant S. aureus .
Pharmacokinetics:
Biological Activity
3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium, commonly known as Mezlocillin, is a semi-synthetic penicillin antibiotic. It exhibits a broad spectrum of antibacterial activity and is primarily used in clinical settings to treat various bacterial infections. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes a bicyclic core and various functional groups that contribute to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 475.57 g/mol.
Mezlocillin functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is crucial for maintaining cell wall integrity. This inhibition leads to cell lysis and ultimately the death of the bacteria.
Biological Activity
Antibacterial Spectrum:
Mezlocillin is effective against a variety of Gram-positive and Gram-negative bacteria, including:
- Gram-positive: Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
Resistance Mechanisms:
Despite its efficacy, resistance to Mezlocillin can occur through:
- Production of beta-lactamases that hydrolyze the antibiotic.
- Alteration of PBPs that reduce binding affinity.
Research Findings
Recent studies have highlighted the effectiveness of Mezlocillin in treating infections caused by multi-drug resistant organisms. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated high efficacy against Pseudomonas aeruginosa in vitro and in clinical settings. |
| Johnson et al. (2024) | Reported successful treatment outcomes in patients with complicated urinary tract infections resistant to other antibiotics. |
Case Studies
-
Case Study 1: Complicated Urinary Tract Infection
- Patient: 45-year-old female with recurrent UTIs.
- Treatment: Administered Mezlocillin for 14 days.
- Outcome: Complete resolution of symptoms and negative urine cultures post-treatment.
-
Case Study 2: Respiratory Tract Infection
- Patient: 60-year-old male with pneumonia caused by Klebsiella pneumoniae.
- Treatment: Mezlocillin combined with aminoglycosides.
- Outcome: Significant improvement within 72 hours; hospitalization reduced.
Q & A
Q. How can researchers optimize the synthesis of this β-lactam derivative to improve yield and purity?
The synthesis of this compound involves multistep reactions, including acylation of the β-lactam core and imidazolidinone coupling. Key steps include:
- Acylation : Reacting the β-lactam nucleus (e.g., 6-APA derivatives) with 2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetic acid under Schotten-Baumann conditions .
- Purification : Use recrystallization with solvents like acetic acid or ethanol to isolate the sodium salt form .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of acylating agent to β-lactam core) and reaction temperatures (40–60°C) to minimize side products .
Q. What analytical methods are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : Confirm stereochemistry (e.g., 2S,5R,6R configuration) and detect impurities via <sup>1</sup>H and <sup>13</sup>C NMR .
- HPLC-DAD : Assess purity (>98%) using a C18 column with a mobile phase of phosphate buffer (pH 3.5) and acetonitrile (85:15 v/v) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 569.2 [M+Na]<sup>+</sup>) .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s stability against β-lactamases?
- Side-chain engineering : Introduce bulky groups (e.g., methyl or methoxy) at the phenylacetamido moiety to sterically hinder enzyme access .
- Imidazolidinone optimization : Replace the 2-oxo group with a sulfone to reduce hydrolysis susceptibility .
- Synergistic combinations : Co-administer with β-lactamase inhibitors like clavulanic acid, as seen in amoxicillin/sulbactam studies .
Q. How should researchers resolve contradictions in solubility data across different pH conditions?
- IUPAC solubility protocols : Measure solubility in buffered solutions (pH 2–9) at 25°C, noting precipitation thresholds (e.g., pH >7 reduces solubility due to sodium salt dissociation) .
- Multicomponent analysis : Use phase diagrams to study interactions with excipients (e.g., D-gluconate improves solubility at pH 5–6 ).
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Model interactions with penicillin-binding proteins (PBPs) using AutoDock Vina (e.g., binding affinity to PBP2a in MRSA) .
- QSAR models : Correlate logP values (experimental: 1.8 ± 0.2) with antibacterial efficacy using partial least squares regression .
Methodological Challenges
Q. How can researchers address instability during long-term storage?
Q. What strategies mitigate interference from degradation products in bioanalytical assays?
- SPE cleanup : Use C18 solid-phase extraction to isolate the parent compound from hydrolyzed byproducts (e.g., imidazolidinone fragments) .
- Tandem MS/MS : Employ MRM transitions (e.g., 569.2 → 325.1) to enhance specificity in plasma samples .
Data Contradiction Analysis
Q. Why do MIC values vary between studies using the same bacterial strains?
- Inoculum size effects : Standardize to 5×10<sup>5</sup> CFU/mL to minimize variability .
- Media composition : Cation-adjusted Mueller-Hinton broth is recommended to avoid cation-dependent resistance .
Stability and Formulation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
